N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine
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Overview
Description
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with ethoxy and methoxy groups on a phenyl ring, and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine typically involves multiple steps. One common approach is the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane under reflux.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-pyridinamine
- (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Uniqueness
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine is unique due to its specific structural features, such as the presence of the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H32N2O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C19H32N2O2/c1-7-23-17-10-14(8-9-16(17)22-6)13-20-15-11-18(2,3)21-19(4,5)12-15/h8-10,15,20-21H,7,11-13H2,1-6H3 |
InChI Key |
XJLFIBNPZVPBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CC(NC(C2)(C)C)(C)C)OC |
Origin of Product |
United States |
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